N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide is an organic compound that features a cyclopentyl ring substituted with thiophene groups at specific positions
Preparation Methods
The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of thiophene groups: Thiophene groups can be introduced via substitution reactions using thiophene derivatives.
Acetamide formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiophene groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: This compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide involves its interaction with molecular targets and pathways. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide can be compared with other similar compounds, such as:
Thiophene derivatives: Compounds with similar thiophene groups but different substituents or ring structures.
Cyclopentyl derivatives: Compounds with a cyclopentyl ring but different functional groups.
The uniqueness of this compound lies in its specific combination of thiophene and cyclopentyl groups, which may confer distinct chemical and biological properties.
Biological Activity
N-(1-(thiophen-2-yl)cyclopentyl)-2-(thiophen-3-yl)acetamide is an organic compound with notable potential in biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C15H17NOS2 |
Molecular Weight | 291.4 g/mol |
CAS Number | 2034383-96-3 |
The compound features a cyclopentyl ring substituted with thiophene groups, which are known for their diverse biological activities. The structural uniqueness of this compound may contribute to its potential efficacy in various therapeutic contexts.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate the activity of certain receptors or enzymes, leading to significant biological effects. The exact pathways involved require further elucidation through targeted research.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including compounds similar to this compound. For instance, a related compound demonstrated potent antiproliferative activity against various cancer cell lines, achieving submicromolar growth inhibition (GI50 values ranging from 0.362 to 22.28 µM) in assays involving A549 and other cancer cell lines . Such results indicate that this class of compounds may serve as promising candidates for further development as anticancer agents.
Antimicrobial Activity
Thiophene derivatives are also being investigated for their antimicrobial properties. Compounds structurally related to this compound have shown activity against various bacterial strains, suggesting a potential role in treating infections . The mechanisms underlying this activity often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
- Antiproliferative Activity : A study evaluating a series of thiophene compounds found that one derivative exhibited significant anticancer activity with GI50 values lower than those of established drugs like nocodazole . This study emphasizes the potential for developing new therapies based on thiophene scaffolds.
- Mechanistic Insights : Research into the mechanisms of action revealed that certain thiophene derivatives induce cell cycle arrest and apoptosis in cancer cells, primarily through the activation of caspases and inhibition of tubulin polymerization . Such findings provide a basis for understanding how this compound might exert similar effects.
- Structure-Activity Relationships (SAR) : Investigations into the SAR of thiophene-containing compounds indicate that modifications at specific positions can significantly enhance biological activity . This knowledge can guide future synthetic efforts aimed at optimizing the efficacy of this compound.
Properties
IUPAC Name |
2-thiophen-3-yl-N-(1-thiophen-2-ylcyclopentyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c17-14(10-12-5-9-18-11-12)16-15(6-1-2-7-15)13-4-3-8-19-13/h3-5,8-9,11H,1-2,6-7,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTYEESHVFMLKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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